molecular formula C22H19NO5 B11067235 3-(furan-2-ylmethyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one

3-(furan-2-ylmethyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one

Cat. No.: B11067235
M. Wt: 377.4 g/mol
InChI Key: OTDHVEJPHLFWDL-UHFFFAOYSA-N
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Description

3-(2-FURYLMETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE is a complex organic compound that features a unique structure combining furyl, methoxyphenyl, and oxazol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYLMETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE typically involves multi-step organic reactions. One common method includes the reaction of 2-furylmethylamine with 4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYLMETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form corresponding furyl derivatives.

    Reduction: The oxazol ring can be reduced under specific conditions to yield different products.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl ketones, while reduction could produce oxazolidines.

Scientific Research Applications

3-(2-FURYLMETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2-FURYLMETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE involves its interaction with specific molecular targets. The furyl and methoxyphenyl groups can interact with enzymes or receptors, modulating their activity. The oxazol ring may also play a role in stabilizing the compound’s interaction with its targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-FURYLMETHYL)-4,5-BIS(4-HYDROXYPHENYL)-1,3-OXAZOL-2(3H)-ONE: Similar structure but with hydroxyl groups instead of methoxy groups.

    3-(2-FURYLMETHYL)-4,5-BIS(4-CHLOROPHENYL)-1,3-OXAZOL-2(3H)-ONE: Contains chlorophenyl groups instead of methoxyphenyl groups.

Uniqueness

3-(2-FURYLMETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOL-2(3H)-ONE is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one

InChI

InChI=1S/C22H19NO5/c1-25-17-9-5-15(6-10-17)20-21(16-7-11-18(26-2)12-8-16)28-22(24)23(20)14-19-4-3-13-27-19/h3-13H,14H2,1-2H3

InChI Key

OTDHVEJPHLFWDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC=CO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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